molecular formula C14H11NO B159980 1-Hydroxy-2-phenylindole CAS No. 1859-39-8

1-Hydroxy-2-phenylindole

Cat. No.: B159980
CAS No.: 1859-39-8
M. Wt: 209.24 g/mol
InChI Key: GSCZNYAHWDLULJ-UHFFFAOYSA-N
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Description

1-Hydroxy-2-phenylindole is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-phenylindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with acetophenone under acidic conditions to form the desired indole derivative . Another method involves the cyclization of 2-phenylindole-3-carboxaldehyde with hydroxylamine .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-temperature and high-pressure conditions to optimize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-phenylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

1-hydroxy-2-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCZNYAHWDLULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062022
Record name 1H-Indole, 1-hydroxy-2-phenyl-
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1859-39-8
Record name 1-Hydroxy-2-phenyl-1H-indole
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Record name N-Hydroxy-2-phenylindole
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Record name 1-Hydroxy-2-phenylindole
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Record name 1H-Indole, 1-hydroxy-2-phenyl-
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Record name 1H-Indole, 1-hydroxy-2-phenyl-
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Record name 1-hydroxy-2-phenyl-1H-indole
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Record name N-HYDROXY-2-PHENYLINDOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some key reactions 1-Hydroxy-2-phenylindole undergoes?

A1: this compound exhibits diverse reactivity. For instance, it reacts with tosyl chloride or p-nitrobenzenesulfonyl chloride to yield the corresponding 2-phenyl-3-sulfonyloxyindoles. [] It also undergoes reactions with acyl chlorides, with the product depending on the specific conditions. For instance, reaction with benzoyl chloride can yield either 1-benzoyloxy-2-phenylindole or 3-benzoyloxy-2-phenylindole. [] Furthermore, treatment with tosyl chloride followed by reaction with various nucleophiles like 1-morpholinocyclohexene or ethyl acetoacetate can lead to the formation of substituted indole derivatives. []

Q2: Can this compound act as a precursor to other important compounds?

A2: Yes, it can be a versatile starting material. For instance, it can be converted to 1-ethoxy-2-phenylindole. [] This derivative, upon photoirradiation, produces a mixture of products, including 2-phenylindole, 3-ethoxy-2-phenylindole, and a 2-phenylindole with an ethoxy group on the benzene ring. []

Q3: What is interesting about the reaction of this compound with tosyl chloride?

A3: While the major product is 2-phenyl-3-tosyloxyindole, a small amount of 6-tosyloxy-2-phenylindole is also formed. [] This indicates a rearrangement reaction is taking place as a minor pathway. This 6-substituted indole can then be further derivatized to 6-ethoxy-2-phenylindole. []

Q4: Why was determining the structure of the ethoxy-substituted 2-phenylindole product challenging?

A4: The typical method of structure determination using NMR analysis of a 1-acyl derivative was hindered by the phenyl group at the 2-position, which blocked the introduction of the acyl group at the 1-position. [] The researchers ultimately had to synthesize all possible ethoxy-substituted isomers (4-, 5-, 6-, and 7-ethoxy-2-phenylindoles) for direct comparison to confirm the structure. []

Q5: Does this compound participate in any redox chemistry?

A5: Yes, studies indicate it can be oxidized by reagents like m-chloroperbenzoic acid and hydrogen peroxide, leading to the formation of products like 2-phenylisatogen (2-phenyl-3-oxo-3H-indole 1-oxide). [] These reactions are proposed to proceed through electron transfer mechanisms. []

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